Nirogacestat - 1290543-63-3

Nirogacestat

Catalog Number: EVT-277159
CAS Number: 1290543-63-3
Molecular Formula: C27H41F2N5O
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nirogacestat is a member of the class of imidazoles that is 1H-imidazole substituted by a 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl group at position 1 and a {N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-L-norvalyl}amino group at position 4. It is a gamma-secretase inhibitor whose hydrobromide salt is indicated for adult patients with progressing desmoid tumours who require systemic treatment. It has a role as an antineoplastic agent and a gamma-secretase modulator. It is a member of tetralins, an organofluorine compound, a secondary carboxamide, a secondary amino compound and a member of imidazoles. It is a conjugate base of a nirogacestat(2+).
Nirogacestat is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase; therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. Nirogacestat was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo.
Nirogacestat is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, nirogacestat targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.

DAPT

    Compound Description: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent and widely used gamma-secretase inhibitor (GSI). It acts by blocking the enzymatic activity of gamma-secretase, thereby preventing the cleavage of transmembrane proteins like Notch. DAPT has been extensively studied in preclinical settings for its anti-tumor effects in various cancer models, including granulosa cell tumors [].

    Relevance: DAPT shares a similar mechanism of action with Nirogacestat, both being GSIs. While Nirogacestat is an investigational drug, DAPT's known activity in granulosa tumor cell lines [] provided a basis for exploring the therapeutic potential of Nirogacestat in these tumors.

Belantamab Mafodotin

    Compound Description: Belantamab mafodotin (trade name: Blenrep) is an antibody-drug conjugate (ADC) consisting of a humanized anti-B-cell maturation antigen (BCMA) monoclonal antibody linked to a cytotoxic agent, monomethyl auristatin F. It is FDA-approved for treating relapsed/refractory multiple myeloma [].

    Relevance: Belantamab mafodotin's efficacy can be enhanced by Nirogacestat. Nirogacestat, by inhibiting gamma-secretase, increases cell surface levels of BCMA and reduces soluble BCMA levels [, , ]. This increased BCMA density on myeloma cells makes them more susceptible to targeting by Belantamab mafodotin, potentially leading to improved treatment outcomes [, , ].

Sorafenib

    Relevance: Sorafenib is a systemic treatment option for desmoid tumors []. While Nirogacestat has emerged as a promising treatment for desmoid tumors [, , , ], Sorafenib represents an alternative therapeutic option, particularly for cases resistant to other treatments [].

Pazopanib

    Relevance: Similar to Sorafenib, Pazopanib is considered a medical treatment option for desmoid tumors [], offering an alternative to Nirogacestat in the therapeutic landscape of this disease.

Methotrexate/Vinblastine

    Relevance: The combination of Methotrexate and Vinblastine has been used as a systemic therapy for desmoid tumors []. This combination represents another treatment option for desmoid tumors, particularly in cases where other therapies, like Nirogacestat, may not be suitable or effective.

Synthesis Analysis

The synthesis of nirogacestat involves several steps that can be optimized for yield and purity. According to recent patent literature, the synthesis process typically includes the formation of key intermediates through various organic reactions such as amination and cyclization. For instance, one method involves the coupling of a tetrahydronaphthalene derivative with an imidazole moiety to form the core structure of nirogacestat .

Key technical details include:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds and amines.
  • Reagents and Catalysts: Common reagents include coupling agents and solvents that facilitate the reaction conditions.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is frequently employed to purify the final product and confirm its identity.
Molecular Structure Analysis

Nirogacestat's molecular formula is C27H41F2N5OC_{27}H_{41}F_{2}N_{5}O, with a molecular weight of approximately 489.64 g/mol. The compound features a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity.

Structural Data

  • SMILES Notation: CCCC@HC(=O)NC3=CN(C=N3)C(C)(C)CNCC(C)(C)C
  • InChIKey: VFCRKLWBYMDAED-REWPJTCUSA-N

This intricate arrangement allows nirogacestat to effectively bind to the active site of gamma-secretase, inhibiting its function .

Chemical Reactions Analysis

Nirogacestat primarily acts as an inhibitor through competitive binding to the gamma-secretase complex. The chemical reactions involved include:

  • Inhibition Mechanism: Nirogacestat competes with substrate proteins for binding at the active site of gamma-secretase, effectively blocking the cleavage necessary for activating Notch signaling.
  • Metabolic Reactions: In vivo studies indicate that nirogacestat undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may influence its pharmacological profile .
Mechanism of Action

The mechanism of action for nirogacestat involves inhibition of gamma-secretase activity, which prevents the proteolytic cleavage of Notch receptors. This action disrupts aberrant Notch signaling pathways commonly associated with tumor growth and progression.

Detailed Process

  1. Binding: Nirogacestat binds to the gamma-secretase complex.
  2. Inhibition: This binding inhibits the cleavage of Notch receptors.
  3. Outcome: As a result, downstream signaling pathways that promote cell proliferation and survival are negatively regulated, leading to reduced tumor growth rates in desmoid tumors .
Physical and Chemical Properties Analysis

Nirogacestat exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 11.4 mg/mL.
  • pKa Values: The compound has pKa values around 5.77 and 7.13, indicating its behavior in different pH environments.
  • Protein Binding: It shows high serum protein binding (99.6%), which influences its pharmacokinetics significantly .
Applications

Properties

CAS Number

1290543-63-3

Product Name

Nirogacestat

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N

SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-03084014; PF03084014; PF 03084014; PF-3084014; PF3084014; PF 3084014; Nirogacestat

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.